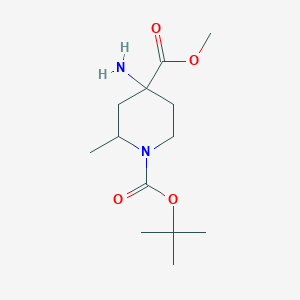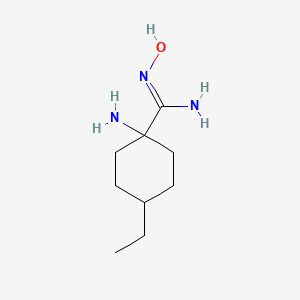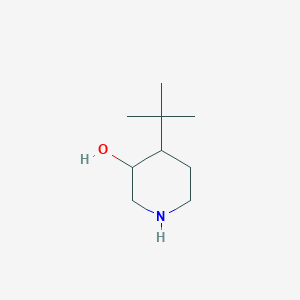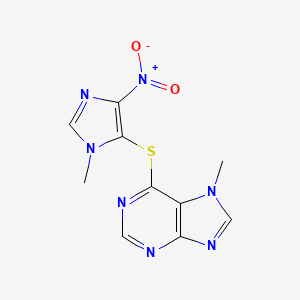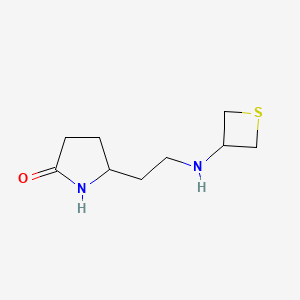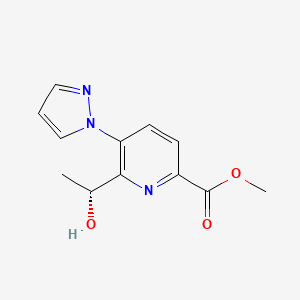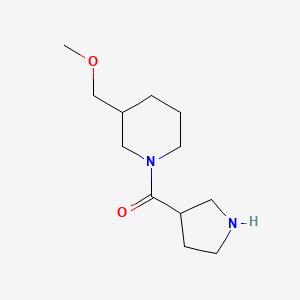![molecular formula C14H21N3O4S B13325092 Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine](/img/structure/B13325092.png)
Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine is a complex organic compound that features a piperidine ring substituted with a nitrobenzenesulfonyl group and an ethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of 4-piperidone with ethylamine under reductive amination conditions to form the ethyl-substituted piperidine. This intermediate is then reacted with 2-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反応の分析
Types of Reactions
Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The sulfonyl group can be reduced to a thiol using reagents like lithium aluminum hydride.
Substitution: The ethylamine moiety can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the thiol derivative.
Substitution: Formation of various alkyl or aryl-substituted derivatives.
科学的研究の応用
Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting neurological disorders.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic residues in proteins. This interaction can modulate the activity of the target protein, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(2-nitrobenzenesulfonyl)piperidine: Lacks the ethylamine moiety but shares the piperidine and nitrobenzenesulfonyl groups.
Ethyl({[1-(2-nitrobenzenesulfonyl)pyrrolidin-4-yl]methyl})amine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
Ethyl({[1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methyl})amine is unique due to the presence of both the ethylamine and nitrobenzenesulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C14H21N3O4S |
|---|---|
分子量 |
327.40 g/mol |
IUPAC名 |
N-[[1-(2-nitrophenyl)sulfonylpiperidin-4-yl]methyl]ethanamine |
InChI |
InChI=1S/C14H21N3O4S/c1-2-15-11-12-7-9-16(10-8-12)22(20,21)14-6-4-3-5-13(14)17(18)19/h3-6,12,15H,2,7-11H2,1H3 |
InChIキー |
DZDGHGRUZYPXOG-UHFFFAOYSA-N |
正規SMILES |
CCNCC1CCN(CC1)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



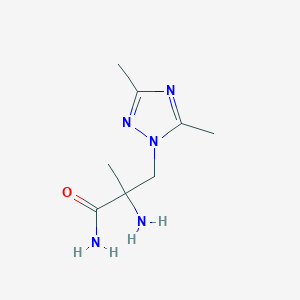
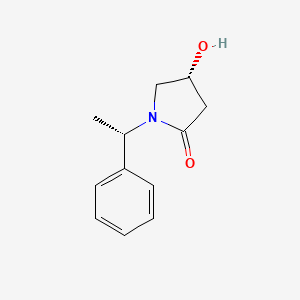
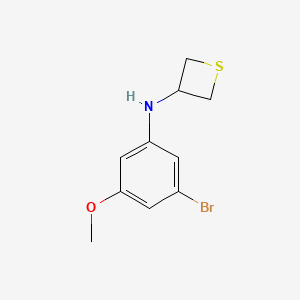
![2-methyl-N-[(oxan-4-yl)methyl]cyclohexan-1-amine](/img/structure/B13325039.png)
![2-[6-(Dimethylamino)pyridin-3-yl]propanoic acid](/img/structure/B13325047.png)
